3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that belongs to the class of bicyclic amines. It is characterized by its unique structure, which consists of a methyl group attached to a dihydroindene framework with an amine functional group. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis.
The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) name 3-methyl-2,3-dihydro-1H-inden-1-amine; hydrochloride. Its molecular formula is with a molecular weight of approximately 183.68 g/mol. The compound can be sourced from various chemical suppliers, including BenchChem and Sigma-Aldrich, which provide it for research and industrial applications .
The synthesis of 3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves several key steps:
This synthetic route can be adjusted for scale in industrial settings, utilizing batch or continuous flow processes to optimize yield and purity.
The molecular structure of 3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride features a bicyclic framework with a methyl group on the carbon adjacent to the nitrogen atom in the amine group. The structural data includes:
InChI=1S/C10H13N.ClH/c1-7-6-10(11)9-5-3-2-4-8(7)9;/h2-5,7,10H,6,11H2,1H3;1H
NPBVMGHWHOCXKM-UHFFFAOYSA-N
This information allows for precise identification and characterization of the compound in various databases such as PubChem .
3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride can participate in various chemical reactions:
These reactions highlight the versatility of the compound in organic synthesis.
The mechanism of action of 3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these molecules, influencing their biological functions. This interaction may modulate enzyme activity or receptor binding, leading to potential therapeutic effects .
The physical and chemical properties of 3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 183.68 g/mol |
CAS Number | 2757961-62-7 |
Purity | ≥95% |
While specific values for boiling point, melting point, and density are often not available or vary based on conditions, these properties are critical for understanding its behavior in different environments .
3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has several notable applications:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4